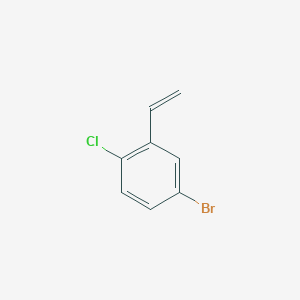

4-Bromo-1-chloro-2-ethenylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-chloro-2-ethenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPYVEJVRWPGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691087-90-7 | |

| Record name | 4-bromo-1-chloro-2-ethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 4 Bromo 1 Chloro 2 Ethenylbenzene

4-Bromo-1-chloro-2-ethenylbenzene, also known as 1-bromo-4-chloro-2-vinylbenzene, is a liquid at room temperature. americanelements.com Its structure features a benzene (B151609) ring substituted with bromo, chloro, and vinyl groups at positions 4, 1, and 2, respectively.

Below is a table summarizing its key identifiers and properties.

| Property | Value |

| Molecular Formula | C₈H₆BrCl americanelements.com |

| Molecular Weight | 217.49 g/mol americanelements.com |

| IUPAC Name | 1-bromo-4-chloro-2-ethenylbenzene americanelements.com |

| CAS Number | 1342212-97-8 americanelements.com, 1691087-90-7 sigmaaldrich.com |

| SMILES | C=CC1=C(C=CC(=C1)Cl)Br americanelements.com |

| InChI Key | ZFLBDKZHLRMWCE-UHFFFAOYSA-N americanelements.com |

| Appearance | Liquid americanelements.com |

Synthesis of 4 Bromo 1 Chloro 2 Ethenylbenzene

A plausible synthetic route to 4-bromo-1-chloro-2-ethenylbenzene starts from 2-bromo-5-chlorobenzoic acid. The synthesis involves a sequence of standard organic transformations.

A key step in a reported synthesis is the Wittig reaction, which converts an aldehyde into an alkene. rsc.org To arrive at the necessary aldehyde precursor, 2-bromo-5-chlorobenzoic acid is first reduced to the corresponding benzyl (B1604629) alcohol, (2-bromo-5-chlorophenyl)methanol. This reduction can be achieved using a reagent like borane-tetrahydrofuran (B86392) complex (BH₃-THF). rsc.org

The resulting alcohol is then oxidized to the aldehyde, 2-bromo-5-chlorobenzaldehyde. Following this, the Wittig reaction is performed using a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide with a strong base like potassium tert-butoxide, to introduce the vinyl group and yield the final product, this compound. rsc.org

Reactivity and Synthetic Applications

De Novo Synthesis Approaches

De novo synthesis provides a foundational approach to constructing this compound, building the molecule from the ground up by introducing the necessary functional groups onto a benzene (B151609) core in a controlled manner.

Functionalization of Substituted Benzenes

This strategy focuses on introducing the halogen and vinyl substituents onto an already partially functionalized benzene ring. The success of this approach hinges on the directing effects of the existing substituents and the regioselectivity of the reactions employed.

One potential pathway involves the direct halogenation of a suitable styrene (B11656) precursor. The directing effects of the vinyl group and any existing halogen will dictate the position of the incoming halogen. However, achieving the desired 1,2,4-substitution pattern through electrophilic aromatic substitution on a simple styrene can be challenging due to the formation of regioisomers.

A more controlled method involves the halogenation of arenes using palladium catalysis. Mild, palladium-catalyzed methods for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as oxidants can provide products that are complementary to those from traditional electrophilic aromatic substitution. organic-chemistry.org This approach could potentially offer a more selective route to the desired product, although the specific application to a vinylbenzene precursor would require careful optimization of reaction conditions.

| Catalyst System | Halogen Source | Potential Advantage | Reference |

| Palladium Acetate | N-chlorosuccinimide (NCS) | High regioselectivity, mild conditions | organic-chemistry.org |

| Palladium Acetate | N-bromosuccinimide (NBS) | High regioselectivity, mild conditions | organic-chemistry.org |

An alternative and often more controlled approach is to first establish the dihalogenated benzene core and then introduce the vinyl group. A plausible starting material would be 1-bromo-4-chlorobenzene (B145707) or a related isomer. The introduction of the vinyl group can be accomplished through various methods, including the Wittig reaction or a Heck coupling.

For instance, a Wittig reaction could be performed on a corresponding benzaldehyde (B42025) derivative. This would involve the initial formylation of the dihalobenzene, followed by reaction with a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, to generate the vinyl group. rsc.org

Another powerful method is the Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.org In this case, 1-bromo-4-chloro-2-iodobenzene (B582995) could potentially be reacted with ethylene (B1197577) or a vinyl equivalent in the presence of a palladium catalyst and a base. The higher reactivity of the carbon-iodine bond would favor oxidative addition at that position, leading to the desired product.

Multi-step Reaction Sequences for Substituted Vinylbenzenes

Multi-step syntheses offer a high degree of control over the final product's structure. youtube.commsu.edu A general strategy for preparing substituted styrenes involves the dehydration of a corresponding arylmethylcarbinol. orgsyn.org

A hypothetical multi-step sequence for this compound could begin with 2-bromo-5-chlorobenzoic acid. This starting material can be reduced to the corresponding alcohol, (2-bromo-5-chlorophenyl)methanol, using a reducing agent like borane-tetrahydrofuran (B86392) complex. rsc.org The alcohol can then be oxidized to 2-bromo-5-chlorobenzaldehyde. Subsequent reaction of the aldehyde with a vinylating agent, such as a vinyl Grignard reagent or through a Wittig reaction, would yield the target molecule.

An alternative multi-step route could involve the Friedel-Crafts acylation of 1-bromo-4-chlorobenzene with acetyl chloride to produce 2-acetyl-4-bromo-1-chlorobenzene. Reduction of the ketone would yield the corresponding carbinol, which can then be dehydrated under acidic conditions to afford this compound. orgsyn.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly well-suited for the synthesis of substituted styrenes. libretexts.orgnobelprize.orgrsc.org

Palladium-Catalyzed Coupling Reactions for C-C Bond Formation

Palladium-catalyzed reactions are central to modern organic synthesis. nih.govmit.edu The Suzuki, Stille, and Heck reactions are prominent examples that can be applied to the synthesis of this compound.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. libretexts.orgyoutube.com To synthesize this compound, one could couple a dihaloaryl species, such as 1,4-dibromo-2-chlorobenzene (B1299774) or 1-bromo-2-chloro-4-iodobenzene, with vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. The choice of dihaloarene is critical to ensure selective coupling at the desired position, typically exploiting the higher reactivity of C-I or C-Br bonds over C-Cl bonds. nih.govresearchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. wikipedia.orgopenochem.orgnih.gov A potential route would involve the reaction of a dihalobenzene, for example, 1-bromo-4-chloro-2-iodobenzene, with vinyltributyltin. The reaction is catalyzed by a palladium(0) complex. Similar to the Suzuki coupling, the differing reactivity of the carbon-halogen bonds can be exploited to achieve regioselective vinylation. wikipedia.org

Heck Reaction: As mentioned previously, the Heck reaction is a versatile method for the vinylation of aryl halides. wikipedia.orgscispace.com A dihalobenzene such as 1-bromo-4-chloro-2-iodobenzene could be directly coupled with ethylene gas in the presence of a palladium catalyst. The reaction typically proceeds with the oxidative addition of the most reactive carbon-halogen bond (C-I) to the palladium(0) catalyst, followed by insertion of ethylene and subsequent β-hydride elimination to form the vinyl group. wikipedia.orgresearchgate.net

Below is a table summarizing these palladium-catalyzed coupling reactions:

| Coupling Reaction | Aryl Halide Substrate (Example) | Vinyl Source | Catalyst System (Example) | Reference |

| Suzuki Coupling | 1-bromo-2-chloro-4-iodobenzene | Vinylboronic acid | Pd(PPh₃)₄ / Base | libretexts.orgresearchgate.net |

| Stille Coupling | 1-bromo-2-chloro-4-iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ | wikipedia.orgopenochem.org |

| Heck Reaction | 1-bromo-4-chloro-2-iodobenzene | Ethylene | Pd(OAc)₂ / PPh₃ / Base | wikipedia.orgscispace.com |

Suzuki-Miyaura Coupling in the Synthesis of Halogenated Styrenes

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. news-medical.netlibretexts.org It is extensively used to synthesize styrenes, polyolefins, and substituted biphenyls. wikipedia.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents and byproducts. news-medical.net

The synthesis of a halogenated styrene like this compound via Suzuki coupling would typically involve the reaction of a dihalochloro- or trihalobenzene with a vinylboron reagent, such as vinylboronic acid or a vinylboronic ester. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. news-medical.net Given the higher reactivity of bromine over chlorine in palladium-catalyzed coupling, a selective reaction could be envisioned starting from a precursor like 1,2-dibromo-4-chlorobenzene (B1583115) or 4-bromo-1-chloro-2-iodobenzene (B1524310) to install the vinyl group at the desired position. wikipedia.org The choice of ligands, base, and solvent is critical for achieving high yields and selectivity. nih.gov

Table 1: Typical Components of the Suzuki-Miyaura Coupling Reaction

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. news-medical.netnih.gov |

| Organoboron Reagent | Vinylboronic acid, Potassium vinyltrifluoroborate | Source of the vinyl group. libretexts.org |

| Organic Halide | Aryl Iodides, Aryl Bromides, Aryl Triflates | The benzene backbone with a leaving group. wikipedia.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for transmetalation. wikipedia.org |

| Solvent | Toluene, Dioxane, THF, DMF/Water | Solubilizes reactants and facilitates the reaction. |

Heck Reaction Applications for Ethenylbenzene Derivatives

The Mizoroki-Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, specifically for the synthesis of substituted alkenes. scienceinfo.commdpi.com It involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. scienceinfo.com This method is one of the most popular for preparing vinylbenzenes and is noted for its high functional group tolerance and excellent stereoselectivity, typically favoring the formation of the trans-alkene product. semanticscholar.orgorganic-chemistry.org

For the synthesis of this compound, a potential Heck reaction pathway would involve coupling a suitable dihalogenated benzene, such as 4-bromo-1-chloro-2-iodobenzene, with ethylene gas or a vinyl equivalent. The mechanism proceeds via oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the styrene product and regenerate the active catalyst. scienceinfo.com The choice of phosphine (B1218219) ligands and reaction conditions can be optimized to achieve high yields and prevent side reactions. organic-chemistry.orgresearchgate.net

Table 2: Typical Components of the Heck Reaction

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd/C, PdCl₂(PPh₃)₂ | Catalyzes the arylation/vinylation of the alkene. mdpi.comorganic-chemistry.org |

| Alkene | Styrene, Acrylates, Ethylene | The source of the C=C double bond. mdpi.com |

| Organic Halide | Aryl Iodides, Aryl Bromides, Diazonium salts | The electrophilic coupling partner. mdpi.com |

| Base | Et₃N, K₂CO₃, Pyridine | Neutralizes the hydrogen halide formed during the reaction. semanticscholar.org |

| Ligand/Additive | PPh₃, P(o-tol)₃, Tetrabutylammonium (B224687) bromide | Stabilizes the catalyst and influences reactivity. nih.gov |

Sonogashira Coupling and Alkyne Precursors to Ethenylbenzenes

The Sonogashira reaction provides a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org It uniquely employs a dual-catalyst system, typically consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base. nrochemistry.com While this reaction directly produces an aryl alkyne rather than a styrene, it serves as a crucial step in a two-step strategy. The resulting 4-bromo-1-chloro-2-ethynylbenzene (B1411807) can be subsequently reduced to the desired ethenylbenzene derivative using methods like catalytic hydrogenation (e.g., with Lindlar's catalyst to prevent over-reduction) or hydroboration-protonolysis.

The reaction is valued for its reliability and ability to be performed under mild, often room-temperature, conditions. gold-chemistry.org Copper-free variations have also been developed to avoid the homocoupling of alkynes, a common side reaction. nih.gov The reactivity of halides follows the general trend of I > Br > Cl, allowing for selective alkynylation of polyhalogenated substrates. wikipedia.org

Table 3: Typical Components of the Sonogashira Coupling Reaction

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle. nrochemistry.com |

| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. nrochemistry.com |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene, Ethyne gas | The nucleophilic coupling partner. wikipedia.orggold-chemistry.org |

| Organic Halide | Aryl Iodides, Aryl Bromides | The electrophilic coupling partner. wikipedia.org |

| Base/Solvent | Et₃N, Diisopropylamine (DIPA) | Acts as both the base and often the solvent. nrochemistry.com |

Stille and Negishi Coupling Strategies for Functionalized Vinylbenzenes

Stille Coupling The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org For synthesizing a vinylbenzene, tributyl(vinyl)stannane is a common reagent. oup.com This reaction is known for its tolerance of a wide array of sensitive functional groups, making it suitable for complex molecule synthesis. uwindsor.ca The mechanism is analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation (the rate-determining step), and reductive elimination. wikipedia.org A significant drawback, however, is the high toxicity of the organotin reagents and byproducts, which can complicate purification and handling. wikipedia.org

Negishi Coupling The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, coupled with an organic halide in the presence of a palladium or nickel catalyst. organic-chemistry.orgwikipedia.orgchemistnotes.com It is a powerful and versatile method that allows for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgchemistnotes.com The reaction is noted for its high functional group tolerance and reactivity. chemistnotes.comnih.gov To synthesize this compound, a vinylzinc reagent would be coupled with a suitable polyhalogenated benzene. A primary challenge of the Negishi coupling is the moisture and air sensitivity of the organozinc reagents, which necessitates the use of inert and anhydrous reaction conditions. chemistnotes.com

Table 4: Comparison of Stille and Negishi Coupling for Vinylbenzene Synthesis

| Feature | Stille Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | R-Sn(Alkyl)₃ (e.g., Vinyltributylstannane) oup.com | R-Zn-X (e.g., Vinylzinc chloride) chemistnotes.com |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) wikipedia.org | Palladium or Nickel complex wikipedia.org |

| Key Advantages | High functional group tolerance; stable reagents. uwindsor.ca | High reactivity; broad scope; high yields. organic-chemistry.orgwikipedia.org |

| Key Disadvantages | Toxicity of tin compounds; slow transmetalation. wikipedia.orgoup.com | Air and moisture sensitivity of organozinc reagents. chemistnotes.com |

Hiyama Coupling with Organosilane Reagents

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organic halide and an organosilicon compound. wikipedia.orgorganic-chemistry.org This method has gained favor as an alternative to Suzuki and Stille couplings because organosilanes are generally low in toxicity, inexpensive, and stable. mdpi.com To form a styrene, a reagent like vinyltrimethoxysilane (B1682223) or vinyltriethoxysilane (B1683064) would be used. mdpi.comsioc-journal.cn

A distinctive feature of the Hiyama coupling is the requirement for an activator, typically a fluoride (B91410) source such as tetrabutylammonium fluoride (TBAF), to form a hypervalent silicon species that is active in the transmetalation step. organic-chemistry.org This requirement can be a limitation, as fluoride ions can cleave common silicon-based protecting groups (e.g., silyl (B83357) ethers) used elsewhere in a molecule. wikipedia.org To address this, activator-free methods, known as the Hiyama-Denmark coupling, have been developed, often using organosilanols or other specific silicon reagents. organic-chemistry.org

Nickel-Catalyzed Cross-Coupling Methodologies

Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. wikipedia.org Nickel's unique electronic properties and ability to access multiple oxidation states (Ni(0) to Ni(IV)) enable distinct mechanistic pathways, often involving single-electron transfer (SET) and radical intermediates. sci-hub.sensf.gov This allows nickel to catalyze reactions that are challenging for palladium, such as the coupling of less reactive aryl chlorides and even C(sp²)-C(sp³) bond formations. nih.govorgsyn.org

Nickel can effectively catalyze Negishi, Sonogashira, and other cross-coupling reactions. wikipedia.orgwikipedia.org For the synthesis of this compound, a nickel-catalyzed Negishi or Heck-type reaction could be advantageous, potentially offering higher reactivity or different selectivity compared to palladium systems. wikipedia.orgnih.gov The ability of nickel to activate C-Cl bonds makes it particularly relevant for reactions involving polychlorinated aromatics. organic-chemistry.org

Table 5: Features of Nickel-Catalyzed Cross-Coupling

| Feature | Description |

|---|---|

| Catalysts | Ni(COD)₂, NiCl₂(dppe), Ni(acac)₂ wikipedia.org |

| Reactivity | Can activate less reactive electrophiles like aryl chlorides and tosylates. sci-hub.seorgsyn.org |

| Mechanism | Often involves Ni(I)/Ni(III) catalytic cycles and radical intermediates. sci-hub.sensf.gov |

| Advantages | Lower cost than palladium; unique reactivity profile. sci-hub.se |

| Challenges | Mechanisms can be complex and more sensitive to reaction conditions. nsf.gov |

Reactivity of the Ethenyl Moiety

The ethenyl group, a vinyl substituent attached to the benzene ring, is a site of significant reactivity, primarily undergoing addition and cycloaddition reactions. Its electronic properties are influenced by the halogen substituents on the aromatic ring, which in turn affects the regioselectivity and rate of these reactions.

Addition Reactions

The double bond of the ethenyl group is susceptible to electrophilic addition reactions. For instance, substituted styrenes can undergo sulfonylation reactions. In a process involving electrochemical conditions, vinylarenes react with disulfides in the presence of a mediator. While not specifically documented for this compound, analogous reactions with compounds like 1-bromo-4-vinylbenzene and 1-chloro-3-vinylbenzene yield (E)-vinylsulfones. rsc.org This suggests that the ethenyl moiety of this compound would likely react in a similar fashion, adding a sulfonyl group across the double bond. The stereochemistry of the product is typically trans, as seen in the sulfonylation of other styrenes. rsc.org

Other classic electrophilic additions, such as halogenation (with Br₂ or Cl₂) or hydrohalogenation (with HBr or HCl), would also be expected to occur at the ethenyl group. The regioselectivity of these additions would follow Markovnikov's rule, where the electrophile (e.g., Br⁺) adds to the terminal carbon of the vinyl group to form a more stable benzylic carbocation intermediate.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions with Nitrile Oxides)

The ethenyl group can act as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions with 1,3-dipoles like nitrile oxides. These reactions are a powerful method for constructing five-membered heterocyclic rings, such as isoxazolines. tandfonline.comtandfonline.com

Theoretical studies using Molecular Electron Density Theory (MEDT) on the reaction of 1-bromo-4-vinylbenzene and 1-chloro-4-vinylbenzene with benzonitrile (B105546) oxide (BzNO) provide significant insight into the mechanism and regioselectivity of this process. mdpi.comresearchgate.net The reaction is classified as a zwitterionic-type (zw-type) [3+2] cycloaddition that proceeds through a two-stage, one-step mechanism. mdpi.com

Due to the asymmetry of both reactants, two regioisomeric products can be formed: the ortho and meta isoxazolines. Computational analysis indicates that the reaction is highly regioselective, with the formation of the meta isoxazoline (B3343090) being both kinetically and thermodynamically favored over the ortho isomer. mdpi.comresearchgate.net This selectivity is consistent with experimental findings for similar reactions. mdpi.com The activation energies calculated for the formation of the meta products are significantly lower than those for the ortho products. researchgate.net

| Reactant | Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Favored Product |

|---|---|---|---|---|

| 1-Bromo-4-vinylbenzene (BrVB) | meta | 15.85 | -31.48 | meta |

| ortho | 19.22 | -28.86 | ||

| 1-Chloro-4-vinylbenzene (ClVB) | meta | 15.90 | -31.46 | meta |

| ortho | 19.25 | -28.83 |

Based on these findings, the [3+2] cycloaddition of this compound with a nitrile oxide would be expected to proceed with high regioselectivity to yield the corresponding 3-aryl-5-(4-bromo-1-chloro-2-phenyl)-2-isoxazoline.

Reactivity of the Halogen Substituents

The bromine and chlorine atoms attached to the benzene ring are key sites for reactivity, particularly in nucleophilic substitution and the formation of organometallic reagents.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group on the aromatic ring. wikipedia.org In this compound, the substituents are two halogens (deactivating, ortho/para directing for electrophilic substitution) and a vinyl group (weakly activating, ortho/para directing).

The vinyl group is not a strong enough electron-withdrawing group to significantly activate the ring for SNAr. Halogens themselves are deactivating. Therefore, this compound is generally not a good candidate for SNAr reactions under standard conditions. For a nucleophile to displace either the bromide or chloride, much harsher reaction conditions or a different mechanism, such as the benzyne (B1209423) mechanism, would be necessary. masterorganicchemistry.com The benzyne mechanism requires a strong base like sodium amide (NaNH₂) and the presence of a proton on a carbon adjacent to the leaving group. masterorganicchemistry.com

Participation in Organometallic Reactions (beyond C-C coupling)

The carbon-halogen bonds are suitable for forming organometallic reagents. The difference in reactivity between the C-Br and C-Cl bonds allows for selective reactions. The C-Br bond is weaker and more reactive than the C-Cl bond, making it the preferred site for oxidative addition or metal-halogen exchange.

A primary example is the formation of a Grignard reagent. Reaction with magnesium metal would selectively occur at the C-Br bond to form 4-chloro-2-ethenylphenylmagnesium bromide. Recent advances have shown that Grignard reagents can be synthesized mechanochemically (by ball-milling) in air, which could be applicable here. acs.org This organometallic intermediate could then be used in subsequent reactions with various electrophiles, such as aldehydes or ketones, in nucleophilic addition reactions.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring itself towards electrophilic substitution is governed by the combined electronic effects of the bromo, chloro, and ethenyl substituents.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. libretexts.orgminia.edu.eg The rate and regioselectivity of this attack are dictated by the existing substituents.

Chloro and Bromo Groups: Both are deactivating groups due to their inductive electron withdrawal, making the ring less reactive than benzene. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate (the sigma complex). libretexts.org

Ethenyl (Vinyl) Group: This group is considered weakly activating and is also an ortho, para-director due to resonance stabilization of the sigma complex when the attack occurs at these positions.

In this compound, the three substituents direct incoming electrophiles to the remaining open positions on the ring (C3, C5, and C6).

The chloro group at C1 directs to positions C2 (blocked), C4 (blocked), and C6.

The ethenyl group at C2 directs to positions C1 (blocked), C3, and C5.

The bromo group at C4 directs to positions C3 and C5.

Considering these directing effects, the most likely positions for electrophilic attack are C3 and C5 , as they are activated by the ethenyl group and directed to by the bromo group. The C6 position is only directed to by the chloro group and is sterically hindered by its proximity. The combined deactivating effect of the two halogens will likely make the ring less reactive than styrene but more reactive than 1,4-dibromobenzene. The precise outcome would depend on the specific electrophile and reaction conditions.

| Substituent | Position | Effect on Reactivity | Directing Effect | Activated Positions |

|---|---|---|---|---|

| -Cl | C1 | Deactivating | Ortho, Para | C6 |

| -CH=CH₂ | C2 | Activating | Ortho, Para | C3, C5 |

| -Br | C4 | Deactivating | Ortho, Para | C3, C5 |

Electrophilic Aromatic Substitution Patterns

The orientation of incoming electrophiles onto a substituted benzene ring is dictated by the electronic properties of the substituents already present. In the case of this compound, the benzene ring is adorned with two halogen atoms (bromo and chloro) and an ethenyl (vinyl) group. The directing effects of these groups are not always in concordance, leading to a competitive scenario where one group's influence predominates.

The ethenyl group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution relative to benzene. pearson.com This activation is a consequence of the resonance donation of pi-electrons from the vinyl group into the benzene ring, which enriches the electron density of the ring, particularly at the ortho and para positions. Consequently, the ethenyl group is an ortho, para-director. pearson.com

Conversely, the bromo and chloro substituents are deactivating groups, rendering the benzene ring less reactive towards electrophiles compared to benzene. sci-hub.se This deactivation stems from their strong electron-withdrawing inductive effect due to their high electronegativity. However, despite their deactivating nature, halogens are also ortho, para-directors. This is because they can donate a lone pair of electrons via resonance, which preferentially stabilizes the carbocation intermediates (sigma complexes) formed during attack at the ortho and para positions. sci-hub.se

In a polysubstituted benzene ring, the most strongly activating group typically governs the position of electrophilic attack. In this compound, the ethenyl group is the sole activating group, while both halogens are deactivators. Therefore, the ethenyl group will be the primary director of electrophilic substitution. The incoming electrophile will be directed to the positions ortho and para to the ethenyl group.

The available positions on the this compound ring are C3, C5, and C6.

Position C3: Ortho to the ethenyl group and meta to the chloro group.

Position C5: Para to the chloro group and meta to both the bromo and ethenyl groups.

Position C6: Ortho to the chloro group and ortho to the ethenyl group.

Based on the directing effect of the ethenyl group, substitution is predicted to occur at positions C3 and C6. Position C5 is meta to the activating ethenyl group and is therefore disfavored. Between the two ortho positions (C3 and C6), steric hindrance may play a role in determining the major product. The C6 position is flanked by the chloro group, which may present some steric hindrance to an incoming electrophile. Therefore, substitution at the C3 position is likely to be favored.

The following table summarizes the predicted major products for common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-1-chloro-2-ethenyl-3-nitrobenzene |

| Halogenation (Bromination) | Br₂, FeBr₃ | 3,4-Dibromo-1-chloro-2-ethenylbenzene |

| Sulfonation | Fuming H₂SO₄ | 5-Bromo-2-chloro-6-ethenylbenzene-1-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Bromo-2-chloro-6-ethenylphenyl)ethan-1-one |

It is important to note that Friedel-Crafts reactions are sensitive to deactivating groups, and the presence of two halogens on the ring may necessitate harsher reaction conditions. libretexts.org

Influence of Halogen and Ethenyl Groups on Ring Activation/Deactivation

Ethenyl Group: The ethenyl group is classified as a moderately activating group. It donates electron density to the aromatic ring primarily through a resonance effect (+R). The pi-electrons of the double bond can delocalize into the benzene ring, thereby increasing its nucleophilicity and making it more susceptible to attack by electrophiles. This resonance effect stabilizes the arenium ion intermediate formed during the reaction. pearson.com

Halogen Groups (Bromo and Chloro): Halogens are an interesting case as they exhibit opposing electronic effects. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the benzene ring through the sigma bond framework. This inductive withdrawal deactivates the ring, making it less reactive than benzene. sci-hub.se

The following table summarizes the electronic effects of the substituents on the benzene ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -CH=CH₂ (Ethenyl) | Weakly withdrawing (-I) | Donating (+R) | Activating | ortho, para |

| -Br (Bromo) | Withdrawing (-I) | Donating (+R) | Deactivating | ortho, para |

| -Cl (Chloro) | Withdrawing (-I) | Donating (+R) | Deactivating | ortho, para |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its molecular framework.

The ¹H NMR spectrum is expected to reveal distinct signals for the vinyl protons and the aromatic protons. The vinyl group would present a characteristic set of signals corresponding to the geminal, cis, and trans protons, typically appearing as complex multiplets due to spin-spin coupling. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the vinyl group.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be particularly informative for confirming the substitution pattern on the benzene ring. The carbon atoms directly bonded to the bromine and chlorine atoms would exhibit characteristic chemical shifts, and the vinyl carbons would also have distinct signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and actual experimental data may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Vinyl CH | 5.5 - 7.0 (complex multiplet) | - |

| Vinyl CH₂ | 5.0 - 6.0 (complex multiplet) | 115 - 125 |

| Aromatic CH | 7.0 - 7.8 (set of multiplets) | 125 - 140 |

| Aromatic C-Br | - | 118 - 128 |

| Aromatic C-Cl | - | 130 - 140 |

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, particularly confirming the connectivity within the vinyl group and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would be crucial for assigning the specific ¹³C signals to their corresponding protons on the aromatic ring and the vinyl group.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers a precise determination of the molecule's three-dimensional arrangement in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles.

The crystal structure of this compound would likely be influenced by a variety of non-covalent interactions. Halogen bonding, a directional interaction involving the electrophilic region of a halogen atom, could play a significant role in the crystal packing. chemrxiv.orguni.lu Specifically, Br···Cl, Br···π, or Cl···π interactions might be observed. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could also contribute to the stability of the crystal lattice. tandfonline.com

X-ray crystallography would reveal the preferred conformation of the vinyl group relative to the benzene ring in the solid state. chemrxiv.org For many substituted styrenes, a planar or near-planar conformation is often observed to maximize conjugation between the vinyl group and the aromatic ring. However, steric hindrance from the ortho-chloro substituent could lead to a non-planar arrangement.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and obtaining a vibrational fingerprint of a molecule.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the various vibrational modes of the molecule. Key expected vibrational frequencies are summarized below.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound Note: These are general ranges and the exact frequencies will be specific to the molecule.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Vinyl C-H stretch | 3100 - 3000 | IR, Raman |

| C=C stretch (vinyl) | 1650 - 1620 | IR, Raman |

| C=C stretch (aromatic) | 1600 - 1450 | IR, Raman |

| C-Cl stretch | 800 - 600 | IR, Raman |

The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a detailed understanding of the molecule's vibrational properties.

Structural Elucidation and Spectroscopic Characterization of this compound

Computational Chemistry and Theoretical Studies on 4 Bromo 1 Chloro 2 Ethenylbenzene

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. Electronic structure analysis of 4-bromo-1-chloro-2-ethenylbenzene would provide fundamental insights into its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for calculating the ground-state properties of molecules.

While specific DFT calculations for this compound are not readily found in the literature, a study on the [3+2] cycloaddition reactions of the isomeric compounds 1-bromo-4-vinylbenzene and 1-chloro-4-vinylbenzene with benzonitrile (B105546) oxide was conducted at the B3LYP/6-311++G(d,p) computational level. mdpi.com This level of theory is well-suited for optimizing geometries and calculating electronic properties. For this compound, a similar computational approach would be expected to yield reliable predictions of its ground state properties.

The introduction of bromine and chlorine atoms, being more electronegative than carbon, is expected to influence the electron distribution within the benzene (B151609) ring and the vinyl group. DFT calculations would quantify this effect, providing values for bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. Furthermore, key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Predicted Ground State Properties of Halogenated Vinylbenzenes from DFT Calculations (Note: This table is illustrative and based on typical results for analogous compounds, as direct data for this compound is not available.)

| Property | Predicted Value/Trend | Significance |

| HOMO Energy | Relatively high, influenced by the vinyl group | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Lowered by electron-withdrawing halogens | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and kinetic stability |

| Dipole Moment | Non-zero, significant magnitude | Influences solubility and intermolecular interactions |

| Bond Lengths (C-Br, C-Cl) | Consistent with standard values for aryl halides | Fundamental structural parameter |

| Bond Angles | Largely determined by sp2 hybridization | Defines the geometry of the molecule |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the bromine and chlorine atoms due to their high electronegativity, as well as over the π-system of the vinyl group and the benzene ring. The hydrogen atoms of the vinyl group and the benzene ring would exhibit positive potential. The relative sizes and intensities of these regions would provide a detailed picture of the molecule's reactivity. The analysis of MEP maps can be crucial in understanding intermolecular interactions and predicting the sites of chemical reactions. youtube.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the energetic landscape of a chemical reaction, allowing for the identification of transition states and reaction intermediates. This provides a detailed, step-by-step understanding of the reaction mechanism.

Transition State Analysis for Key Transformations

A transition state is a high-energy, transient configuration of a molecule or a set of molecules as it undergoes a chemical reaction. The analysis of the transition state structure provides critical information about the reaction mechanism, including which bonds are being formed and which are being broken.

For reactions involving this compound, such as electrophilic additions to the vinyl group or nucleophilic aromatic substitutions, computational methods can be used to locate and characterize the corresponding transition states. For instance, in a [3+2] cycloaddition reaction, the transition state geometry would reveal whether the reaction proceeds through a synchronous or asynchronous mechanism. nuph.edu.ua Studies on the aziridination of β-substituted styrenes have shown that the nature of the substituent can influence the geometry of the transition state, making it tighter and more symmetrical for styrenes with more electron-withdrawing groups. rsc.org Similarly, the oxidation of styrene (B11656) has been computationally modeled to understand its transition state. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state indeed connects the reactants and products of a given reaction. rowansci.com The IRC is the minimum energy path on the potential energy surface that links the transition state to the corresponding minima (reactants and products). iastate.edu

In the context of a reaction involving this compound, once a transition state has been identified, an IRC calculation would be performed. The calculation starts at the transition state geometry and follows the path of steepest descent in both the forward and reverse directions. A successful IRC calculation provides a smooth curve connecting the reactant, transition state, and product, thereby validating the proposed reaction pathway. Such calculations were utilized in the study of the cycloaddition reactions of 1-bromo- and 1-chloro-4-vinylbenzene, where the IRC was used to verify the minimum energy reaction pathway connecting the reactants and products. mdpi.com

Table 2: Key Aspects of IRC Calculations (Note: This table provides a general overview of the information obtained from IRC calculations.)

| Aspect of IRC Calculation | Information Provided |

| Pathway Confirmation | Verifies that the transition state connects the correct reactants and products. rowansci.com |

| Reaction Mechanism Details | Can reveal the presence of intermediates if the pathway leads to a shallow minimum. |

| Energy Profile | Generates the energy profile along the reaction coordinate. |

| Curvature of Reaction Path | Can indicate the degree of structural change during the reaction. iastate.edu |

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, proposed by Luis R. Domingo. orcid.org MEDT asserts that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. This theory has been successfully applied to understand various organic reactions, including cycloadditions.

A comprehensive MEDT study was performed on the [3+2] cycloaddition reactions of 1-bromo-4-vinylbenzene and 1-chloro-4-vinylbenzene with benzonitrile oxide. mdpi.com This study provides a valuable model for how this compound might behave in similar reactions. The analysis of Conceptual DFT (CDFT) reactivity indices, such as electrophilicity and nucleophilicity, allows for the classification of the reactants and the prediction of the reaction's polar nature. mdpi.com

In the aforementioned study, it was found that the cycloaddition reactions are completely regioselective, favoring the formation of meta-isoxazolines. mdpi.com The analysis of the Electron Localization Function (ELF) revealed that these reactions proceed through a two-stage, one-step mechanism. mdpi.com It is reasonable to hypothesize that the cycloaddition reactions of this compound would also exhibit high regioselectivity, influenced by the electronic effects of the bromo and chloro substituents on the vinyl group's reactivity.

Intermolecular Interactions and Supramolecular Assembly

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of the close contacts between neighboring molecules. Although a crystal structure for this compound is not available, we can predict the likely intermolecular interactions by analogy with similar halogenated compounds. nih.govnih.gov

The analysis of related structures, such as those containing bromo-phenyl and chloro-phenyl moieties, consistently reveals the significant role of various weak interactions in stabilizing the crystal packing. nih.govnih.gov For this compound, the primary intermolecular contacts are expected to be H···H, C···H/H···C, Br···H/H···Br, and Cl···H/H···Cl interactions. The vinyl group and the aromatic ring provide ample hydrogen atoms and carbon surfaces for these contacts.

The halogen atoms, bromine and chlorine, are expected to participate in halogen bonding, a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. arxiv.orgmdpi.com These interactions, along with C-H···π interactions involving the aromatic ring, are crucial in directing the three-dimensional architecture of the crystal. nih.gov The two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide a quantitative breakdown of these interactions.

Based on studies of analogous compounds, a hypothetical distribution of intermolecular contacts for this compound can be proposed. nih.govdiva-portal.org

Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | ~35-45% |

| C···H/H···C | ~15-25% |

| Br···H/H···Br | ~10-15% |

| Cl···H/H···Cl | ~10-15% |

| C···C | ~5-10% |

This table is a prediction based on the analysis of similar compounds and is intended to be illustrative.

The red regions on the d_norm map would highlight the strongest interactions, likely corresponding to hydrogen bonds and halogen bonds. The blue regions would indicate contacts longer than the van der Waals radii, and white regions represent contacts at the van der Waals separation.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules through the calculation of various electronic descriptors. diva-portal.orgredalyc.org For this compound, these descriptors can offer insights into its kinetic stability and the regioselectivity of its reactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

The presence of electron-withdrawing halogen substituents (Br and Cl) is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted styrene. The vinyl group, being a conjugating substituent, will influence the delocalization of the π-system and thus the orbital energies.

Other important quantum chemical descriptors for reactivity include:

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as half of the HOMO-LUMO energy gap. A larger hardness value indicates lower reactivity.

Electronegativity (χ): The power of an atom or group to attract electrons. It is the negative of the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is a function of electronegativity and chemical hardness.

The local reactivity of the molecule, such as identifying the most probable sites for electrophilic or nucleophilic attack, can be predicted using Fukui functions and the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, with red regions indicating negative electrostatic potential (nucleophilic sites) and blue regions indicating positive electrostatic potential (electrophilic sites). For this compound, the vinyl group and the regions around the halogen atoms would be of particular interest in the MEP analysis.

Table 2: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Trend/Value | Significance |

|---|---|---|

| HOMO Energy | Lower than styrene | Reduced electron-donating ability |

| LUMO Energy | Lower than styrene | Increased electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Indicates moderate kinetic stability |

| Chemical Hardness (η) | Moderate | Suggests moderate reactivity |

This table presents predicted trends based on the effects of the substituents. Actual values would require specific DFT calculations.

These computational approaches provide a powerful framework for understanding the chemical behavior of this compound at a molecular level, guiding further experimental investigations into its properties and potential applications.

Polymerization Chemistry of 4 Bromo 1 Chloro 2 Ethenylbenzene

Radical Polymerization Studies

The radical polymerization of 4-bromo-1-chloro-2-ethenylbenzene has been a subject of scientific inquiry, although detailed studies focusing solely on this monomer are not extensively documented in publicly available literature. However, research on related substituted styrenes provides a framework for understanding its likely behavior. Radical polymerization is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals. These radicals then attack the vinyl group of the monomer, propagating a polymer chain.

For substituted styrenes, the nature and position of the substituents on the benzene (B151609) ring can influence the reactivity of the monomer and the properties of the resulting polymer. The electron-withdrawing effects of the bromine and chlorine atoms in this compound are expected to affect the electron density of the vinyl group, thereby influencing the rates of initiation and propagation.

Cationic Polymerization Investigations

Cationic polymerization of styrene (B11656) and its derivatives is a well-established field, and the principles can be extended to this compound. This type of polymerization is initiated by electrophilic species, such as protic acids or Lewis acids in the presence of a proton source. The stability of the resulting carbocation intermediate is a crucial factor in determining the feasibility and rate of the polymerization.

In the case of this compound, the halogen substituents on the aromatic ring are deactivating due to their inductive electron-withdrawing effects. This deactivation can destabilize the growing carbocationic center at the benzylic position, making cationic polymerization more challenging compared to unsubstituted styrene. However, the potential for halogen bonding to influence the reaction intermediates and transition states presents an interesting area for investigation.

Copolymerization with Other Vinyl Monomers

The incorporation of this compound into copolymers with other vinyl monomers offers a pathway to tailor the properties of the final materials.

Copolymerization with Vinyl Benzene and Other Substituted Styrenes

Copolymerization studies involving this compound and other styrenic monomers, such as vinyl benzene (styrene), are crucial for understanding its reactivity ratios. These ratios, typically denoted as r1 and r2, describe the relative reactivity of each monomer toward the growing polymer chain ends. The values of these ratios determine the composition and sequence distribution of the resulting copolymer.

Given the electronic effects of the halogen substituents, it is anticipated that the reactivity of this compound in copolymerization would differ from that of styrene. This difference allows for the synthesis of copolymers with varying compositions and, consequently, a range of thermal and mechanical properties.

Role of Halogen Bonding in Polymerization and Material Properties

A significant aspect of the chemistry of this compound and its polymers is the phenomenon of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the context of polymers derived from this monomer, the bromine and chlorine atoms can participate in halogen bonds with other electron-rich atoms, either within the same polymer chain, between different chains, or with other molecules.

These interactions can have a profound impact on the material properties of the resulting polymers. For instance, intermolecular halogen bonding can lead to increased chain packing and higher glass transition temperatures, enhancing the thermal stability of the material. Furthermore, the directionality of halogen bonds can induce self-assembly and ordering in the solid state, potentially leading to materials with interesting optical or electronic properties.

Functionalization of Resultant Polymeric Materials

The presence of bromine and chlorine atoms on the polymer backbone derived from this compound provides reactive handles for post-polymerization modification or functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective chemical transformations.

An in-depth analysis of the environmental behavior of this compound, a halogenated styrene, reveals a complex interplay of physical properties and chemical reactivity that dictates its fate and persistence in various environmental compartments. Due to the limited direct research on this specific compound, its environmental degradation is largely inferred from the behavior of analogous structures, such as styrene, chlorostyrenes, bromostyrenes, and other halogenated aromatic compounds.

Future Research Directions and Potential Innovations for 4 Bromo 1 Chloro 2 Ethenylbenzene

Development of Novel Green Synthetic Routes

The synthesis of functionalized vinylbenzenes, such as 4-Bromo-1-chloro-2-ethenylbenzene, traditionally relies on established methods like the Wittig reaction or palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura couplings. nih.govorganic-chemistry.orgbyjus.com Future research should prioritize the development of more environmentally benign synthetic pathways.

Key Research Objectives:

Catalyst Innovation: Investigating the use of earth-abundant and less toxic metal catalysts (e.g., iron, copper) to replace palladium in cross-coupling reactions. acs.org

Green Solvents: Exploring the use of greener solvents like water, supercritical fluids, or bio-derived solvents to minimize the environmental impact of the synthesis process.

Energy Efficiency: Developing synthetic routes that proceed under milder reaction conditions, such as lower temperatures and pressures, potentially through photoredox catalysis. mdpi.com

Atom Economy: Designing synthetic strategies that maximize the incorporation of all reactant atoms into the final product, thereby reducing waste.

A comparative table of potential green synthetic strategies is presented below.

| Synthetic Strategy | Potential Catalyst | Potential Solvent | Key Advantages |

| Mizoroki-Heck Reaction | Palladium nanoparticles, Copper complexes | Water, Ionic Liquids | Avoidance of phosphine (B1218219) ligands, potential for catalyst recycling. nih.govwikipedia.org |

| Suzuki-Miyaura Coupling | Palladium-based catalysts, Nickel complexes | Ethanol/water mixtures | Use of generally stable and less toxic boronic acids. wikipedia.orglibretexts.org |

| Direct C-H Vinylation | Rhodium or Ruthenium complexes | Protic solvents | Eliminates the need for pre-functionalized starting materials. |

Exploration of New Catalytic Applications

The unique electronic properties conferred by the bromo and chloro substituents on the aromatic ring of this compound suggest its potential as a versatile building block in catalysis. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective cross-coupling reactions.

Areas for Future Catalytic Exploration:

Sequential Cross-Coupling: Utilizing the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions to introduce different substituents in a stepwise manner.

Multicomponent Reactions: Employing this compound as a substrate in one-pot, multicomponent reactions to construct complex molecular architectures efficiently.

Catalyst Development: Using this compound as a ligand precursor for the synthesis of novel transition metal catalysts with tailored electronic and steric properties.

Advanced Materials Science Applications

Substituted styrenes are fundamental monomers in the production of a wide array of polymers. The presence of halogen atoms in this compound makes it a promising candidate for the development of advanced materials with unique properties.

Potential Applications in Materials Science:

Functional Polymers: The polymerization of this compound, potentially through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), could yield well-defined polymers. cmu.educmu.edu The halogen substituents can serve as handles for post-polymerization modification, allowing for the introduction of various functional groups. cmu.edu

Flame Retardant Materials: The bromine and chlorine content of polymers derived from this monomer could impart inherent flame-retardant properties.

High Refractive Index Polymers: The incorporation of heavy halogen atoms is known to increase the refractive index of polymers, making them suitable for applications in optical materials and coatings.

Copolymers: Copolymerization with other monomers, such as styrene (B11656) or acrylates, can be explored to fine-tune the thermal, mechanical, and optical properties of the resulting materials. acs.orgresearchgate.net

The following table outlines potential polymer properties based on the inclusion of this compound.

| Polymer Type | Potential Property | Potential Application |

| Homopolymer | High Refractive Index, Flame Retardancy | Optical lenses, coatings, electronic components |

| Copolymer (with Styrene) | Modified Thermal Stability, Tunable Refractive Index | Specialty plastics, optical films |

| Functionalized Polymer | Tailored surface properties, reactive sites | Membranes, sensors, biomedical devices |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for its rational application. Advanced spectroscopic and computational methods can provide invaluable insights.

Proposed Research Methodologies:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and reactivity of the monomer. escholarship.orgnih.gov This can aid in predicting its behavior in polymerization and other reactions.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques can be used to unambiguously determine the structure of oligomers and polymers, including their tacticity.

Vibrational Spectroscopy: In-depth analysis of FT-IR and Raman spectra, supported by computational predictions, can elucidate the vibrational modes of the molecule and how they are affected by its chemical environment. ias.ac.in

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide precise information on the molecular geometry and intermolecular interactions in the solid state.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Bromo-1-chloro-2-ethenylbenzene via Suzuki-Miyaura coupling?

- Methodological Answer : The Suzuki-Miyaura reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) with a base (e.g., Na₂CO₃) in a polar aprotic solvent (THF or DMF) at 80–100°C. For bromo- and chloro-substituted aryl halides, ensure ligand selection (e.g., SPhos) to enhance reactivity. Monitor reaction progress via TLC or GC-MS, and purify via column chromatography using hexane/ethyl acetate gradients. Reference cross-coupling protocols for polyhalogenated benzene derivatives to optimize yields .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : The ethenyl group (CH₂=CH–) shows characteristic doublets (δ ~5.2–5.8 ppm for protons) and a triplet for coupling with adjacent substituents.

- ¹³C NMR : Confirm aromatic carbons (δ ~120–140 ppm) and ethenyl carbons (δ ~115–125 ppm).

- GC-MS : Identify molecular ion peaks (m/z ~220–230) and fragmentation patterns (e.g., loss of Br or Cl). Compare with spectral libraries for halogenated benzene derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential toxicity. Store at 0–6°C if stability data indicates sensitivity. In case of exposure, rinse with water and consult SDS guidelines for halogenated aromatics. Dispose of waste via halogenated solvent disposal protocols .

Advanced Research Questions

Q. How do substituents (Br, Cl, ethenyl) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Bromine’s strong electron-withdrawing nature activates the aryl ring for nucleophilic substitution but may deactivate it for electrophilic reactions. Chlorine has a weaker inductive effect.

- Steric Effects : The ethenyl group at position 2 introduces steric hindrance, potentially slowing meta-substitution.

- Experimental Design : Compare reaction rates with analogs (e.g., 4-Bromo-1-chlorobenzene) using kinetic studies. Use DFT calculations to map electron density and predict regioselectivity .

Q. How can contradictions in reported yields for halogenated benzene derivatives be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate purity of starting materials (e.g., ≥97% by HLC/GC) and catalyst activity.

- Parameter Screening : Systematically vary temperature, solvent polarity, and ligand ratios.

- Analytical Controls : Use internal standards (e.g., deuterated analogs) in GC-MS to quantify side products. Publish detailed experimental logs to enable cross-lab validation .

Q. What computational approaches predict the regioselectivity of this compound in electrophilic aromatic substitution?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and charge distribution. Compare Fukui indices for electrophilic attack at positions ortho, meta, and para to substituents. Validate predictions via nitration or sulfonation experiments, analyzing product ratios via HPLC .

Q. How can thermodynamic properties (e.g., enthalpy of vaporization) inform solvent selection for reactions involving this compound?

- Methodological Answer : Use Clausius-Clapeyron equation and experimentally determined boiling points (e.g., ~204°C for bromo-chloro analogs) to estimate vapor pressures. High enthalpy of vaporization (ΔHvap ~40.7 kJ/mol) suggests low volatility, favoring high-boiling solvents like DMF. Pair with thermogravimetric analysis (TGA) to assess thermal stability during reflux .

Q. What strategies enable the use of this compound in synthesizing bioactive molecules like IKK2 inhibitors?

- Methodological Answer :

- Multi-Step Synthesis : Use the compound as a building block for benzonorbornadiene derivatives via Diels-Alder reactions.

- Functionalization : Convert the ethenyl group to an epoxide or diol for further coupling.

- Validation : Screen intermediates for inhibitory activity using kinase assays, optimizing substituent patterns via structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.